2,3-Piperazinedione, 1-(p-((5-amino-2-pyridyl)amino)benzyl)-4-benzyl-
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Overview
Description
2,3-Piperazinedione, 1-(p-((5-amino-2-pyridyl)amino)benzyl)-4-benzyl-: is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by its unique structure, which includes a piperazinedione core substituted with a benzyl group and a pyridylamino group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Piperazinedione, 1-(p-((5-amino-2-pyridyl)amino)benzyl)-4-benzyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazinedione Core: The piperazinedione core can be synthesized through the cyclization of appropriate diamines with diketones under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions, where a benzyl halide reacts with the piperazinedione core.
Attachment of the Pyridylamino Group: The pyridylamino group can be attached through a coupling reaction between the piperazinedione core and a pyridylamine derivative, often facilitated by a coupling agent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2,3-Piperazinedione, 1-(p-((5-amino-2-pyridyl)amino)benzyl)-4-benzyl- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzyl or pyridylamino moieties are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Benzyl halides, pyridylamines, coupling agents like EDCI or DCC.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or oxygen-containing groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
2,3-Piperazinedione, 1-(p-((5-amino-2-pyridyl)amino)benzyl)-4-benzyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3-Piperazinedione, 1-(p-((5-amino-2-pyridyl)amino)benzyl)-4-benzyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
2,3-Piperazinedione, 1-benzyl-4-(pyridylamino)benzyl-: Similar structure but lacks the amino group on the pyridyl ring.
2,3-Piperazinedione, 1-(p-aminobenzyl)-4-benzyl-: Similar structure but lacks the pyridyl ring.
Uniqueness
2,3-Piperazinedione, 1-(p-((5-amino-2-pyridyl)amino)benzyl)-4-benzyl- is unique due to the presence of both the benzyl and pyridylamino groups, which confer distinct chemical and biological properties. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
77917-05-6 |
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Molecular Formula |
C23H23N5O2 |
Molecular Weight |
401.5 g/mol |
IUPAC Name |
1-[[4-[(5-aminopyridin-2-yl)amino]phenyl]methyl]-4-benzylpiperazine-2,3-dione |
InChI |
InChI=1S/C23H23N5O2/c24-19-8-11-21(25-14-19)26-20-9-6-18(7-10-20)16-28-13-12-27(22(29)23(28)30)15-17-4-2-1-3-5-17/h1-11,14H,12-13,15-16,24H2,(H,25,26) |
InChI Key |
LUVZPXBDBMIADQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)C(=O)N1CC2=CC=CC=C2)CC3=CC=C(C=C3)NC4=NC=C(C=C4)N |
Origin of Product |
United States |
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